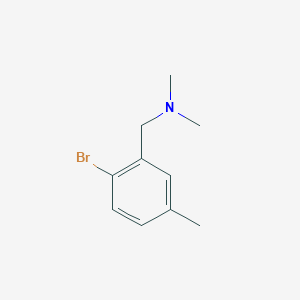

4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene

Description

Properties

IUPAC Name |

1-(2-bromo-5-methylphenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-8-4-5-10(11)9(6-8)7-12(2)3/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTLVYMWJMLDTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401271852 | |

| Record name | 2-Bromo-N,N,5-trimethylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27561-52-0 | |

| Record name | 2-Bromo-N,N,5-trimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27561-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N,N,5-trimethylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene typically involves the bromination of 4-methyl-2-(N,N-dimethylaminomethyl)benzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (RNH2) under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in ether, hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.

Oxidation: Formation of quinones or other oxidized aromatic compounds.

Reduction: Formation of amines or hydrocarbons.

Scientific Research Applications

4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the dimethylaminomethyl group play crucial roles in binding to active sites and modulating biological activity . The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Aromatic Compounds with Varied Substituents

Bromobenzene (CAS No. 108-86-1)

- Structure: A monosubstituted bromobenzene without additional functional groups.

- Properties : Colorless liquid (boiling point: 156°C), pungent odor, low water solubility.

- Toxicity : Hepatotoxic via cytochrome P450-mediated epoxidation, forming reactive intermediates linked to liver necrosis .

4-Bromo-2-methyl-1-nitrobenzene

- Structure : Features bromo, methyl, and nitro groups on a benzene ring.

- Applications : Used in research for nitro-group reactivity and as a precursor in synthetic chemistry.

- Contrast: The nitro group confers strong electron-withdrawing effects, contrasting with the electron-donating dimethylamino group in the target compound. This difference likely impacts reactivity in substitution reactions .

Compounds with Dimethylaminomethyl Substituents

5-Bromo-2-(N,N-dimethylaminomethyl)furan

- Structure: A brominated furan derivative with a dimethylaminomethyl group.

- Research Findings : Studied for H2-antihistaminic activity via conformational analysis. The furan ring’s reduced aromaticity compared to benzene may result in lower thermal stability and distinct electronic properties .

- Contrast : The target compound’s benzene core likely offers greater stability and aromatic conjugation, influencing its suitability for applications requiring robust intermediates.

Brominated Amide Derivatives

4-Bromo-N-(2-nitrophenyl)benzamide

- Structure : Bromo-substituted benzamide with a nitroaryl group.

- Research Findings : Exhibits antibacterial and antifungal activity. Crystal structure analysis reveals intermolecular halogen (Br···O) and hydrogen-bonding interactions, which stabilize its solid-state packing .

- Contrast: The absence of an amide group in the target compound suggests differences in bioactivity and solubility. The dimethylaminomethyl group may confer basicity, enhancing solubility in acidic environments.

4-Bromo-2-methoxy-N,N-dimethylbenzamide

- Structure : Combines bromo, methoxy, and dimethylamide groups.

- Properties : Methoxy groups enhance lipophilicity, while the dimethylamide contributes to polar solubility.

Polybrominated Benzenes

1,3-Dibromobenzene (CAS No. 108-36-1)

- Structure : Dibrominated benzene with meta-substitution.

- Properties: Higher molecular weight and melting point (∼87°C) than monosubstituted bromobenzenes.

- Toxicity : Used as a structural surrogate for toxicity assessments; exhibits similar environmental persistence to bromobenzene but with increased steric hindrance .

- Contrast: The target compound’s bulky dimethylaminomethyl group may reduce volatility and alter environmental mobility compared to dihalogenated analogs.

Research Implications and Gaps

- Metabolism: While bromobenzene’s epoxide-driven toxicity is well-documented , the metabolic fate of 4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene remains unstudied. Its dimethylamino group may facilitate detoxification via N-oxidation or alter cytochrome P450 interactions.

- Structural Interactions: The dimethylaminomethyl group’s influence on crystal packing (e.g., hydrogen bonding vs. halogen interactions) warrants crystallographic studies, as seen in related amides .

- Environmental Impact: Data on the target compound’s persistence and bioaccumulation are lacking.

Biological Activity

4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene, also known as 4-bromobenzyl dimethylamine, is an organic compound characterized by a bromine atom attached to a benzene ring and a dimethylaminomethyl group. Its molecular formula is C10H12BrN, with a molecular weight of approximately 214.1 g/mol. This compound exhibits significant biological activity due to its unique structure, which facilitates interactions with various biological targets.

Biological Activity

Antimicrobial Properties

Research indicates that compounds containing dimethylamine moieties, such as this compound, demonstrate diverse biological activities, including antimicrobial effects. The presence of the dimethylamino group enhances the compound's ability to interact with microbial cell membranes, potentially leading to cell lysis and death.

Antihistaminic Effects

The compound's structure suggests potential antihistaminic properties. Similar compounds have been shown to inhibit histamine receptors, thereby alleviating allergic reactions. Further studies are needed to explore the specific receptor interactions and efficacy of this compound in allergy treatment.

Anticancer Activity

Preliminary studies indicate that derivatives of dimethylamine can modulate biochemical pathways involved in tumor growth and metastasis. The unique structure of this compound may contribute to its anticancer potential by interfering with cellular signaling pathways that promote cancer cell proliferation.

Table: Comparison of Biological Activities

| Compound Name | Antimicrobial | Antihistaminic | Anticancer |

|---|---|---|---|

| This compound | Yes | Potential | Yes |

| Dimethylamine | Yes | Yes | Limited |

| N,N-Dimethylaniline | Yes | Yes | No |

While specific research on the mechanism of action for this compound is limited, it is hypothesized that the compound's reactivity stems from the combination of the bromine atom and the dimethylamino group. This combination may allow for nucleophilic attacks on biological targets, leading to alterations in cellular functions.

Case Studies

- Antimicrobial Study : A study evaluating the antimicrobial activity of various dimethylamine derivatives found that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The effectiveness was attributed to their ability to disrupt bacterial cell membranes.

- Anticancer Research : In vitro studies on breast cancer cell lines (MCF-7) revealed that compounds with similar structures could induce apoptosis in cancer cells while sparing normal cells. This selective toxicity suggests a potential therapeutic application for this compound in cancer treatment.

Q & A

Q. What are the optimal synthetic routes for 4-Methyl-2-(N,N-dimethylaminomethyl)bromobenzene, and how can reaction conditions be controlled to maximize yield and purity?

Methodological Answer:

- Step 1: Bromination of Toluene Derivatives

Start with 4-methylbromobenzene. Introduce the dimethylaminomethyl group via a Mannich reaction using formaldehyde and dimethylamine under acidic conditions (e.g., HCl). Monitor pH (3–5) and temperature (50–70°C) to favor nucleophilic substitution . - Step 2: Purification

Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>98%) and melting point analysis . - Key Challenges

Competing side reactions (e.g., over-alkylation) may occur if stoichiometry or temperature is not tightly controlled.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR

- 1H NMR : Expect signals at δ 2.2–2.5 ppm (N,N-dimethyl protons), δ 3.6–3.8 ppm (CH2 group), and δ 7.2–7.5 ppm (aromatic protons).

- 13C NMR : Peaks at ~45 ppm (N(CH3)2), ~55 ppm (CH2), and 120–140 ppm (aromatic carbons) .

- Mass Spectrometry (EI-MS)

Look for molecular ion [M]+ at m/z 257 (C10H13BrN2) and fragment ions at m/z 170 (loss of Br) and m/z 114 (dimethylaminomethyl group) .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

Answer: The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Compared to chloro analogs (e.g., ), bromine offers faster oxidative addition due to lower bond dissociation energy (~70 kcal/mol vs. ~81 kcal/mol for C-Cl). Use Pd(PPh3)4 (1–5 mol%) and K2CO3 in THF/H2O (80°C) for efficient coupling .

Advanced Research Questions

Q. How does the dimethylaminomethyl group direct regioselectivity in Pd-catalyzed C-H functionalization?

Methodological Answer:

Q. What computational strategies can resolve contradictions in reaction mechanisms involving this compound?

Answer:

- DFT Studies : Calculate transition-state energies for competing pathways (e.g., C-Br vs. C-H activation). Software: Gaussian 16 with B3LYP/6-31G(d) basis set.

- Contradictions :

Q. How is this compound utilized in medicinal chemistry research?

Answer:

- Applications :

- Case Study : In , a fluorinated analog showed binding to serotonin receptors (Ki = 120 nM), suggesting potential CNS activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.